Benzene, (3,3-difluoro-2-propenyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4980-68-1 |
|---|---|
Molecular Formula |
C9H8F2 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
3,3-difluoroprop-2-enylbenzene |
InChI |
InChI=1S/C9H8F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
TXCDHAJAFFONBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(F)F |
Origin of Product |
United States |
Synthesis of Benzene, 3,3 Difluoro 2 Propenyl
The synthesis of gem-difluoroalkenyl arenes like Benzene (B151609), (3,3-difluoro-2-propenyl)- can be achieved through various methods, with the Wittig-type olefination of aldehydes being a prominent strategy. nih.govnih.gov This approach typically involves the reaction of an aldehyde with a phosphorus ylide generated from a (difluoromethyl)phosphonium salt.
A general and practical method for the synthesis of gem-difluoroalkenyl arenes involves the reaction of an aromatic aldehyde with triphenylphosphine (B44618) and sodium chlorodifluoroacetate in a solvent like dimethylformamide (DMF). nih.gov In this reaction, sodium chlorodifluoroacetate serves as a precursor to difluorocarbene, which then reacts with triphenylphosphine to generate the reactive ylide. nih.gov
Below is a representative procedure for the synthesis of a generic gem-difluoroalkenyl arene, which can be adapted for the synthesis of Benzene, (3,3-difluoro-2-propenyl)- starting from benzaldehyde.
Table 1: Representative Synthesis of a Gem-Difluoroalkenyl Arene
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | A solution of sodium chlorodifluoroacetate in DMF is added dropwise to a mixture of the aldehyde and triphenylphosphine in DMF at an elevated temperature (e.g., 100 °C). | Aldehyde (1 equiv), PPh₃ (1.2 equiv), Sodium chlorodifluoroacetate (1.5 equiv), DMF | In-situ generation of the difluorophosphonium ylide and subsequent Wittig olefination. nih.gov |
| 2 | The reaction mixture is heated under reflux for a specified time (e.g., 1 hour). | 100 °C | To drive the reaction to completion. nih.gov |
| 3 | The mixture is cooled, and the product is extracted with an organic solvent (e.g., Et₂O) after the addition of water. | Water, Et₂O | Workup and isolation of the crude product. nih.gov |
| 4 | The crude product is purified, for example, by column chromatography. | Silica gel, appropriate eluents | To obtain the pure gem-difluoroalkenyl arene. |
This table presents a generalized procedure based on established methods for analogous compounds. nih.gov Specific yields for Benzene, (3,3-difluoro-2-propenyl)- using this method would require experimental verification.
Physicochemical Properties and Spectroscopic Data
Table 2: Representative Spectroscopic Data for an Analogous Gem-Difluoroalkenyl Arene
| Spectroscopic Technique | Characteristic Data for 1-(2,2-Difluorovinyl)-4-methoxybenzene nih.gov |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.83 (s, 3H), 5.24 (dd, J = 26.40, 3.77 Hz, 1H), 6.90 (d, J = 8.70, 2H), 7.28 (d, J = 8.54, 2H) |
| ¹³C NMR (100.6 MHz, CDCl₃) | δ 55.26, 81.53 (dd, J = 29.28, 14.24 Hz), 114.18, 122.70 (dd, J = 6.19, 6.19 Hz), 128.78 (dd, J = 6.24, 3.49 Hz), 155.83 (dd, J = 296.75, 286.84 Hz), 158.56 (dd, J = 2.74, 2.06 Hz) |
| ¹⁹F NMR (376.6 MHz, CDCl₃) | δ –86.44 (d, J = 38.0 Hz), –84.66 (d, J = 36.83 Hz) |
The data presented are for an analogous compound and serve as a representative example. nih.gov The exact chemical shifts and coupling constants for Benzene (B151609), (3,3-difluoro-2-propenyl)- would differ.
Chemical Reactivity and Transformations
Reduction (Hydrodefluorination)
One of the key reactions of gem-difluoroalkenyl arenes is their selective reduction to monofluoroalkenyl arenes. This transformation, known as hydrodefluorination, can be achieved using various reducing agents. A common and effective reagent for this purpose is sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). nih.gov This reaction is often highly stereoselective, leading predominantly to the E-isomer of the monofluoroalkene.
Table 3: Representative Reduction of a Gem-Difluoroalkenyl Arene
| Reaction | Reagents and Conditions | Product Type | Significance |
| Hydrodefluorination | Red-Al, CH₂Cl₂, Room Temperature | (E)-Monofluoroalkenyl arene | Provides access to another important class of fluorinated building blocks with high stereoselectivity. nih.gov |
Cycloaddition Reactions
The double bond in gem-difluoroalkenes can participate in cycloaddition reactions, providing a route to various cyclic and heterocyclic compounds. For instance, they can undergo [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings. These reactions are valuable for the synthesis of complex molecules with potential biological activity. The specific conditions and outcomes of such reactions would depend on the nature of the dipole and the gem-difluoroalkene.
Conclusion
Strategies for Incorporating the 3,3-Difluoro-2-propenyl Moiety into Molecular Scaffolds
The construction of the 3,3-difluoro-2-propenyl group and its attachment to aromatic systems can be achieved through several synthetic routes. These methods often involve the generation of reactive fluorine-containing intermediates or the use of transition metal catalysis to facilitate bond formation.
Difluorocarbene-Mediated Approaches to Fluorinated Alkenes and Aromatic Systems
Difluorocarbene (:CF2) is a versatile and highly reactive intermediate used for the synthesis of a wide array of gem-difluorinated compounds. rsc.org Its reaction with appropriate precursors can lead to the formation of the desired 3,3-difluoro-2-propenyl structure. One common method for generating difluorocarbene is from trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). rsc.org
In a typical approach, difluorocarbene can react with a suitable aromatic-substituted substrate. For instance, the reaction of difluorocarbene with a 1-phenyl-2-methylcyclobutene precursor has been shown to yield 1,3-difluoro-2-methyl-4-phenylbenzene through a ring-expansion mechanism. jmu.edu This highlights the potential of difluorocarbene in not only forming C-F bonds but also in facilitating complex skeletal rearrangements to access fluorinated aromatic systems. jmu.edu While this specific example leads to a difluorinated benzene ring, the underlying principle of difluorocarbene addition can be adapted to synthesize propenyl-aromatic structures.
A proposed mechanism for such a transformation involves the initial addition of difluorocarbene to the double bond of the cyclobutene (B1205218) ring, followed by a ring-expansion cascade that ultimately results in the formation of the aromatic ring with the incorporated fluorine atoms. jmu.edu
Palladium-Catalyzed Carbonylation and Related Transformations of Halogenated Fluorinated Alkenes
Palladium-catalyzed reactions are powerful tools for C-C bond formation. nih.gov In the context of synthesizing fluorinated propenyl-aromatic structures, palladium-catalyzed carbonylation of aryl olefins presents a viable strategy. nih.gov This methodology allows for the introduction of a carbonyl group, which can then be further manipulated to achieve the desired propenyl structure.
A recent study demonstrated a palladium-catalyzed difluoroalkylative carbonylation of aryl olefins. nih.gov In this process, a variety of aryl olefins were successfully converted into the corresponding difluoropentanedioate compounds with good yields and high selectivity. nih.gov The reaction utilizes ethyl bromodifluoroacetate as both the difluoroalkyl source and a nucleophile. nih.gov
The proposed mechanism for this transformation begins with the generation of an active Pd(0) catalyst. nih.gov This catalyst then engages in a single-electron transfer (SET) process with ethyl bromodifluoroacetate to produce a difluoroacetate (B1230586) radical. This radical subsequently adds to the aryl olefin to form a benzylic radical intermediate, which then combines with a Pd(I) species. nih.gov This key intermediate can then undergo further transformations to yield the final product.
While this specific method yields difluoropentanedioates, it showcases the potential of palladium catalysis to combine aryl olefins with difluorinated building blocks, a strategy that could be adapted for the synthesis of Benzene, (3,3-difluoro-2-propenyl)-.
Regioselective Fluorination of Unsaturated Propenylbenzene Precursors
Direct fluorination of a pre-existing propenylbenzene scaffold offers another route to the target molecule. Achieving high regioselectivity in such reactions is a significant challenge. However, recent advances in catalysis have provided solutions to this problem.
One notable development is the use of I(I)/I(III) catalysis for the highly regioselective fluorination of unactivated allenes to produce propargylic fluorides. nih.govresearchgate.net While allenes are not direct precursors to propenylbenzenes, this methodology highlights the potential for catalytic systems to control the position of fluorine introduction in unsaturated systems. The reaction proceeds with high regioselectivity, favoring the branched product over the linear one. nih.govresearchgate.net
The synthesis of aryl allylic fluorides has also been achieved through the direct electrophilic fluorination of alkenes using reagents like Selectfluor. researchgate.net The outcome of this reaction is influenced by the electronic effects and the stabilizing effect of the aryl group on the benzylic cationic intermediate. researchgate.net
Furthermore, chemo-enzymatic methods have been developed for the synthesis of oxygenated derivatives of propenylbenzenes. nih.gov These methods, which involve lipase-catalyzed epoxidation followed by microbial oxidation, demonstrate the potential of combining chemical and biological catalysis to achieve specific transformations on the propenyl side chain. nih.gov
Aromatic Functionalization and Coupling Strategies for Alkylidenyl-Fluorinated Benzene Derivatives
Once the fluorinated propenyl moiety is in place, or as an alternative synthetic strategy, functionalization of the aromatic ring or the formation of the aryl-alkene bond can be achieved through various methods.
Electrophilic Fluorination of Aryl Systems: Mechanism and Selectivity
Electrophilic fluorination is a direct method for introducing fluorine atoms into aromatic rings. wikipedia.orgnumberanalytics.com This approach utilizes electrophilic fluorinating agents, often containing an N-F bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org The mechanism of electrophilic fluorination is a subject of ongoing research, with evidence supporting both S_N2 and single-electron transfer (SET) pathways. wikipedia.orgnih.gov
The reaction generally proceeds through the formation of a Wheland complex (a sigma-complex), which then loses a proton to yield the fluorinated aromatic product. researchgate.net Kinetic isotope effect studies have shown small values of kH/kD, suggesting that the elimination of the proton is not the rate-limiting step. researchgate.net
A key challenge in electrophilic aromatic fluorination is controlling the regioselectivity, particularly the ortho/para ratio. wikipedia.org For phenols, dearomatization can also be a significant side reaction. wikipedia.org
| Fluorinating Agent | Substrate Type | Key Features |
| N-F Reagents (e.g., NFSI, Selectfluor) | Aromatic Compounds, 1,3-Dicarbonyls, Alkenes | Versatile, relatively stable, and safe. Mechanism can be S_N2 or SET. wikipedia.orgresearchgate.net |
| Pd(IV)-F Reagents | Pd(II)-aryl complexes, Arylsilver compounds | Can fluorinate sterically hindered substrates. Proposed mechanism involves SET and fluoride (B91410) transfer. nih.gov |
This table summarizes common electrophilic fluorinating agents and their characteristics.
Transition Metal-Catalyzed Cross-Coupling Reactions for Ar-C(sp2)F Bond Formation
Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The formation of an Ar-C(sp2)F bond, which is present in Benzene, (3,3-difluoro-2-propenyl)-, can be approached through the coupling of an aryl precursor with a fluorinated alkene partner.
While the direct formation of Ar-C(sp2)F bonds through cross-coupling is challenging, significant progress has been made in the activation of C-F bonds. nih.govresearchgate.net Transition metal catalysts, particularly those based on palladium, have been developed for the cross-coupling of aryl fluorides with various partners. nih.govresearchgate.net
A general strategy for nucleophilic fluorination catalyzed by palladium involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov
Transition metal-catalyzed C-H activation and fluoroalkenylation is an emerging and atom-economical approach. rsc.org This strategy involves the direct coupling of a C-H bond with a gem-difluoroalkene, providing a direct route to monofluoroalkenes. rsc.org
| Catalyst System | Reactants | Bond Formed | Key Features |
| Palladium/Diphosphine Ligands | Aryl Halides/Triflates, Fluoride Source | Ar-F | Nucleophilic fluorination via oxidative addition and reductive elimination. nih.gov |
| Palladium | Aryl Olefins, Ethyl Bromodifluoroacetate | C-C | Difluoroalkylative carbonylation. nih.gov |
| Transition Metals (e.g., Pd) | Arenes, gem-Difluoroalkenes | Ar-C(sp2)F | C-H activation and fluoroalkenylation. rsc.org |
This table outlines various transition metal-catalyzed reactions for the formation of bonds relevant to the synthesis of fluorinated propenyl-aromatic compounds.
Allylic Fluorination via Palladium-π-Allyl Intermediates
The palladium-catalyzed allylic fluorination of cinnamyl derivatives represents a significant advancement in the synthesis of fluorinated propenyl-aromatic structures. This method addresses common challenges in fluorination chemistry, such as side reactions like elimination. nih.gov The process is believed to proceed through a palladium π-allyl intermediate, analogous to other well-established palladium-catalyzed allylic substitution reactions. nih.gov
Research has demonstrated the successful fluorination of cinnamyl phosphorothioate (B77711) esters using a palladium catalyst. nih.gov These reactions are noted for their high regioselectivity. nih.gov Mechanistic studies suggest that the reaction is stereospecific, proceeding with a net retention of the stereochemical configuration. nih.gov While allylic acetates and carbonates show little to no reactivity, allylic chlorides and bromides are suitable substrates for palladium-catalyzed allylic fluorination with silver fluoride (AgF). acs.org The choice of leaving group is critical, with phosphorothioates proving effective in overcoming issues of elimination and lack of reactivity seen with other substrates. nih.gov
A proposed catalytic cycle for the fluorination of allylic chlorides involves the oxidative addition of a Pd(0) catalyst to the substrate to form a neutral allylpalladium chloride. acs.org Halide exchange then generates a neutral allylpalladium fluoride, which is in equilibrium with a cationic complex. acs.org The carbon-fluorine bond is forged through the reaction of these two intermediates. acs.org
| Substrate | Catalyst System | Fluoride Source | Product | Yield (%) | Ref |
| Cinnamyl phosphorothioate | Pd(dba)₂ / PPh₃ | CsF | Cinnamyl fluoride | 85 | nih.gov |
| (E)-3-phenylprop-2-en-1-yl diethyl phosphorothioate | Pd₂(dba)₃ / (R)-Tol-BINAP | AgF | (R,E)-1-fluoro-3-phenylprop-1-ene | 78 | nih.gov |
| (E)-3-(4-methoxyphenyl)prop-2-en-1-yl diethyl phosphorothioate | Pd₂(dba)₃ / (R)-Tol-BINAP | AgF | (R,E)-1-fluoro-3-(4-methoxyphenyl)prop-1-ene | 82 | nih.gov |
| (E)-3-(4-chlorophenyl)prop-2-en-1-yl diethyl phosphorothioate | Pd₂(dba)₃ / (R)-Tol-BINAP | AgF | (R,E)-1-fluoro-3-(4-chlorophenyl)prop-1-ene | 75 | nih.gov |
Direct C-H Functionalization Approaches Utilizing Fluorinating Reagents
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of fluorinated propenyl-aromatic structures, offering a more atom-economical alternative to methods requiring pre-functionalized substrates. ucla.edu One notable approach involves a palladium-catalyzed C-H functionalization followed by a β-fluoride elimination to generate gem-difluoro olefins. d-nb.infonih.gov This method allows for the direct transfer of a 1-aryl-(2,2-difluorovinyl) group to aromatic systems. d-nb.infonih.gov
The reaction between indole (B1671886) heterocycles and fluorinated diazoalkanes, catalyzed by palladium, exemplifies this strategy. d-nb.infonih.gov The choice of ligand and reaction conditions is crucial for the success of the transformation. nih.gov This methodology has been successfully applied to electron-rich aromatic systems, such as 1,3,5-trimethoxybenzene, to produce the corresponding gem-difluorinated product. nih.gov Mechanistic studies highlight the importance of the β-fluoride elimination step in these transformations. d-nb.infonih.gov
Another key development is the first catalytic allylic C-H fluorination using a nucleophilic fluoride source. ucla.edu This reaction employs a Pd/Cr co-catalyst system and allows for the fluorination of simple olefin substrates with high regioselectivity for the branched product. ucla.edu A significant advantage of this method is its tolerance to air and wet solvents. ucla.edu The chemoselectivity is noteworthy, as allylic C-H bonds are fluorinated in preference to benzylic C-H bonds. ucla.edu
| Aromatic Substrate | Reagent | Catalyst System | Product | Yield (%) | Ref |
| 1-Methylindole | Phenyl trifluoro diazoethane | Pd(OAc)₂ / DavePhos | 1-Methyl-3-(1-phenyl-2,2-difluorovinyl)-1H-indole | 85 | nih.gov |
| 1,3,5-Trimethoxybenzene | Phenyl trifluoro diazoethane | Pd(OAc)₂ / DavePhos | 1-(1-Phenyl-2,2-difluorovinyl)-2,4,6-trimethoxybenzene | 65 | nih.gov |
| 1-Benzyl-5-methoxy-1H-indole | Phenyl trifluoro diazoethane | Pd(OAc)₂ / DavePhos | 1-Benzyl-5-methoxy-3-(1-phenyl-2,2-difluorovinyl)-1H-indole | 72 | nih.gov |
| Allylbenzene (B44316) | Et₃N·3HF | Pd(OAc)₂ / Cr(acac)₃ | 1-Fluoro-1-phenylprop-2-ene | 64 | ucla.edu |
Cascade Reactions and Multi-Component Strategies for Complex Fluorinated Molecule Synthesis
This particular strategy involves an organophotoredox-catalyzed hydrochlorodifluoromethylation of an alkene, which is then followed by a halogen atom transfer (XAT) process facilitated by a ligated boryl radical. nih.gov This sequence allows for the synthesis of gem-difluoroalkanes, gem-difluoroalkenes, difluoromethyl alkanes, and difluoromethyl alkenes. nih.gov The utility of this linchpin strategy has been demonstrated in the preparation of CF₂-linked derivatives of complex molecules, including drugs and natural products. nih.gov
While not exclusively focused on propenyl-aromatic structures, the principles of these cascade reactions are applicable to the synthesis of complex fluorinated molecules that may contain this scaffold. The ability to build molecular complexity in a controlled and efficient manner is a hallmark of this approach.
Isomerization Reactions in the Synthesis of Fluorinated Propenylbenzenes
Isomerization reactions are a key tool in the synthesis of propenylbenzenes from their allylbenzene precursors. researchgate.netnih.gov Allylbenzenes can be isomerized to the more thermodynamically stable propenylbenzenes, which exist as E and Z isomers. wikipedia.orgd-nb.info This transformation is often catalyzed by bases or transition metals. researchgate.net
For instance, the isomerization of allylbenzene to trans-propenylbenzene is a well-documented process. wikipedia.org Studies on the hydrogenation and isomerization of propenylbenzene isomers over a platinum-on-alumina catalyst have shown that isomerization is controlled by thermodynamic constraints. d-nb.info In these systems, allylbenzene and cis-β-methylstyrene will isomerize to the more stable trans-β-methylstyrene. d-nb.info
While specific examples of the isomerization of fluorinated allylbenzenes to their corresponding propenylbenzenes are not extensively detailed in the provided search results, the general principles of allylbenzene isomerization are directly applicable. The presence of fluorine atoms on the propenyl chain would likely influence the electronic properties and reactivity of the double bond, potentially affecting the conditions required for isomerization. However, the fundamental transformation from an allyl to a propenyl linkage remains a viable synthetic strategy.
| Starting Material | Catalyst | Product | Conditions | Ref |
| Allylbenzene | 1% Pt/alumina | trans-β-Methylstyrene, cis-β-Methylstyrene, Phenylpropane | 313 K, 1 barg H₂ | d-nb.info |
| cis-β-Methylstyrene | 1% Pt/alumina | trans-β-Methylstyrene, Phenylpropane | 313 K, 1 barg H₂ | d-nb.info |
| Allylbenzene | KOH | 1-Propenylbenzene | High temperature | researchgate.net |
Reactivity of the 3,3-Difluoro-2-propenyl Moiety
The geminal difluoride substitution on the alkene profoundly influences its reactivity, rendering the double bond electron-deficient and susceptible to specific types of chemical reactions. This section explores the characteristic reactivity profile of this functional group.
A predominant reaction pathway for gem-difluoroalkenes involves the functionalization of a carbon-fluorine (C-F) bond. Due to the strong electron-withdrawing inductive effect of the two fluorine atoms, the difluorinated carbon of the alkene is highly electrophilic and susceptible to attack by nucleophiles. nih.gov This initial nucleophilic addition generates a transient β-difluoro anion intermediate. However, this intermediate is often unstable and rapidly undergoes β-fluoride elimination to produce a more stable, monofluorinated alkene. nih.gov This process results in a net substitution of a fluorine atom, representing a C-F bond functionalization rather than a simple addition to the double bond. nih.gov
In transition metal-catalyzed reactions, the elimination step is often driven by the formation of a thermodynamically stable metal-fluoride (M-F) bond. acs.org Various catalytic systems, employing metals such as palladium, cobalt, copper, and manganese, have been developed to mediate these transformations. acs.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions of gem-difluoroalkenes with boronic acids can proceed via a directed or non-directed pathway, leading to stereodivergent synthesis of monofluoroalkenes. acs.org Similarly, transition-metal-free methods using Grignard reagents have been shown to selectively functionalize one C-F bond, yielding (E)-monofluoroalkenes with high stereoselectivity. acs.org
| Reagent/Catalyst | Substrate Type | Outcome | Key Feature |
| Grignard Reagents (e.g., PhMgCl) | β,β-Difluoroacrylates | (E)-Monofluoroalkenes | Pd-free, high stereoselectivity. acs.org |
| Pd(0) / Pd(II) Catalysts | Trisubstituted gem-difluoroacrylates with directing group | Stereodivergent (E)- or (Z)-Monofluoroalkenes | Catalyst-controlled stereoselectivity. acs.org |
| Cobalt (Co) Catalysts | gem-Difluoroalkenes and Indoles | Z-Fluoroalkene | C-F/C-H functionalization at room temperature. nih.gov |
| Copper (Cu) Catalysts | gem-Difluoroalkenes | Poly-borylated products | Dual C-F bond activation. nih.gov |
While β-fluoride elimination is a common pathway, conditions can be tailored to favor fluorine-retentive nucleophilic additions and substitutions. These reactions are synthetically valuable as they provide access to α,α-difluoroalkyl structures. ku.edu The inherent electrophilicity of the gem-difluoroalkene system is the key to this reactivity. nih.gov
A direct, catalyst-free approach involves the thermal addition of nucleophiles like carboxylic acids to electron-deficient gem-difluoroalkenes, such as β,β-difluoroacrylates, to form gem-difluoromethylenated esters. nih.govacs.org This reaction proceeds regioselectively without the need for catalysts or additives. nih.gov Organocatalysis has also emerged as a powerful tool. For example, a phosphazene superbase can catalyze the nucleophilic substitution of gem-difluoroalkenes with ketene (B1206846) silyl (B83357) acetals, proceeding through an addition-elimination mechanism to yield monofluoroalkenes with high Z-selectivity. sci-hub.se Furthermore, photoredox catalysis enables reactions that are otherwise difficult, such as the F-nucleophilic addition of fluoride ions to electron-rich gem-difluoroalkenes, by generating a radical cation intermediate that is more susceptible to nucleophilic attack. rsc.orgnih.gov
| Nucleophile | Reaction Conditions | Product Type | Key Feature |
| Carboxylic Acids | Thermal (catalyst-free) | gem-Difluoromethylenated Esters | Fluorine-retentive hydroacetoxylation. nih.govacs.org |
| Ketene Silyl Acetals | Organocatalysis (Phosphazene base) | (Z)-Monofluoroalkenes | Nucleophilic substitution via addition-elimination. sci-hub.se |
| Thiols / Phenols | Organocatalysis (Base-catalyzed) | α,α-Difluoroalkyl Thioethers/Ethers | Fluorine-retentive hydrothiolation/hydrophenolation. ku.edu |
| Azoles | Photoredox Catalysis | Azolated Difluoroacetonarenes | Dual functionalization via a SET pathway. rsc.orgrsc.org |
Radical reactions provide a robust strategy for the functionalization of gem-difluoroalkenes, often proceeding with retention of both fluorine atoms. nih.gov The typical mechanism involves the addition of a radical species to the electron-deficient double bond. This addition occurs preferentially at the non-fluorinated carbon, generating a stable β,β-difluoroalkyl radical. This intermediate is resistant to the elimination of a fluorine radical, which is an unstable species. nih.gov
The generation of the initial radical intermediate can be achieved through various means, including photoredox catalysis. nih.gov Under visible light irradiation and in the presence of a suitable photocatalyst, gem-difluoroalkenes can undergo a single-electron transfer (SET) to form a radical cation. rsc.org This radical can then engage in further transformations. For instance, in photoredox-initiated oxo-azolation, the alkene radical cation reacts with oxygen and a nucleophilic azole to achieve dual functionalization. rsc.org This sequence, involving the generation of a radical intermediate followed by reaction with a nucleophile, is analogous to the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism. Modern methods have also been developed for the radical carbofluorination and azofluoromethylation of alkenes, highlighting the versatility of radical pathways in incorporating fluorinated motifs. acs.orgnih.gov
| Reaction Type | Initiation Method | Intermediate | Outcome |
| Radical Addition | Photoredox Catalysis (SET) | β,β-Difluoroalkyl radical | Fluorine-retentive functionalization. nih.gov |
| Oxo-azolation | Photoredox Catalysis | Radical cation | Dual functionalization (oxo and azole groups added). rsc.orgrsc.org |
| Trifluoromethylation | Photoredox Catalysis | α-Trifluoromethyl radical | C-F bond activation followed by radical coupling. nih.gov |
| Radical Carbofluorination | Copper-assisted | Nucleophilic alkyl radical | Addition of a carbon group and a fluorine atom. acs.org |
Gem-difluoroalkenes can participate in cycloaddition reactions, offering pathways to complex cyclic and polycyclic fluorinated molecules. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing cyclopentenones. wikipedia.orgrsc.org However, its application to fluorinated substrates can be challenging. Studies have shown that the reaction is sensitive to the nature of the fluorinated group, with some gem-difluoroalkene-containing substrates leading to decomposition or defluorination under typical Pauson-Khand conditions. beilstein-journals.org Nonetheless, successful intramolecular Pauson-Khand reactions of enynes bearing gem-difluoroalkene moieties have been reported using rhodium catalysts, yielding difluorinated bicyclic lactams. nih.gov
Beyond the Pauson-Khand reaction, other pericyclic reactions have been successfully employed. For example, palladium-catalyzed formal [3+2] cycloadditions between gem-difluoroalkenes and vinyl epoxides provide access to enantioenriched 2,2-difluorotetrahydrofurans. researchgate.net Transition-metal-free defluorinative [3+2] cycloadditions with organic azides have also been developed, leading to fully substituted 1,2,3-triazoles. chemrxiv.org These examples demonstrate that despite some challenges, cycloaddition strategies are a viable route for elaborating the scaffold of Benzene, (3,3-difluoro-2-propenyl)-.
| Reaction Type | Catalyst/Conditions | Reactants | Product |
| Pauson-Khand Reaction | [Rh(COD)Cl]₂ / AgOTf | Intramolecular gem-difluoroenyne amide | gem-Difluorinated bicyclic lactam. nih.gov |
| Pauson-Khand Reaction | Co₂(CO)₈ / NMO | Monofluoroolefinic enyne | Defluorinated cyclopentenone. beilstein-journals.org |
| Formal [3+2] Cycloaddition | Pd(0) / (R)-BINAP | gem-Difluoroalkene + Vinyl epoxide | Enantioenriched 2,2-Difluorotetrahydrofuran. researchgate.net |
| Defluorinative [3+2] Cycloaddition | Morpholine (solvent) | gem-Difluoroalkene + Organic azide | Morpholine-substituted 1,2,3-Triazole. chemrxiv.org |
Influence of Fluorine Atoms on Aromatic Ring Reactivity and Stability
The presence of fluorine atoms, even on a side chain, influences the chemical properties of the attached benzene ring. The strong inductive effect of the difluoropropenyl group deactivates the ring, while the fundamental principles of electrophilic aromatic substitution on fluorinated benzenes provide insight into the expected regioselectivity.
Despite this deactivation, the lone pairs on a fluorine atom attached directly to the ring can be donated into the aromatic π-system through resonance. csbsju.edustackexchange.com This resonance effect increases the electron density at the ortho and para positions relative to the meta position. Consequently, when an electrophilic attack occurs, the carbocation intermediates (arenium ions or sigma complexes) formed by attack at the ortho and para positions are more stabilized by resonance than the intermediate formed by meta attack. This makes fluorine an ortho, para-directing group. vaia.comstackexchange.com
For halobenzenes, the deactivating inductive effect generally outweighs the activating resonance effect. stackexchange.com However, the balance is unique for fluorobenzene (B45895). Due to effective orbital overlap between the carbon 2p and fluorine 2p orbitals, the resonance donation is more significant than for other halogens. stackexchange.com This results in fluorobenzene being the least deactivated of the halobenzenes. acs.org In fact, for some powerful electrophiles, the rate of substitution at the para position of fluorobenzene can be faster than the rate at a single position on benzene itself. acs.orgresearchgate.net The accepted mechanism for EAS is a two-step addition-elimination process via the arenium ion, and not a direct SN2-type displacement or a single-electron transfer (SET) pathway on the aromatic ring.
| Compound | Relative Rate of Nitration (vs. Benzene = 1) | Product Distribution |
| Benzene | 1 | - |
| Fluorobenzene | 0.11 - 0.15 | ~90% para, ~10% ortho. stackexchange.comacs.org |
| Chlorobenzene | 0.02 | ~70% para, ~30% ortho |
Oxidative Activation Mechanisms of Fluorinated Arenes
The benzene ring in "Benzene, (3,3-difluoro-2-propenyl)-" is a fluorinated arene, and its activation for oxidative processes is a key aspect of its reactivity. The strong carbon-fluorine (C-F) bond, one of the most formidable in organic chemistry, renders fluorinated arenes generally inert. manchester.ac.uknih.gov However, several mechanisms can facilitate their oxidative activation.
One approach involves the use of biomimetic model complexes, such as N-bridged diiron-phthalocyanine, which can react with perfluorinated arenes in the presence of an oxidant like hydrogen peroxide. manchester.ac.uk Detailed studies using density functional theory (DFT) on the activation of hexafluorobenzene (B1203771) (C₆F₆) have shown that the reaction proceeds via a rate-determining electrophilic C-O addition, followed by a 1,2-fluoride shift to form a ketone intermediate. manchester.ac.uk This ketone can then rearrange to a phenol (B47542). This mechanism is notably different from the typical aromatic C-H hydroxylation seen with enzymes like cytochrome P450. manchester.ac.uk
Palladium-catalyzed reactions also offer a pathway for the oxidative activation of fluorinated arenes. For instance, the aerobic oxidative Heck reaction can be used to functionalize fluorobenzenes. researchgate.net This method demonstrates that arenes with either electron-donating or electron-withdrawing groups can be functionalized, providing a route to various trisubstituted olefins with high regioselectivity and stereocontrol. researchgate.net Another palladium-catalyzed approach involves the cross-coupling of aryl Grignard reagents with fluoroarenes. nih.govacs.org This reaction is believed to proceed through a low-energy heterobimetallic oxidative addition pathway involving both palladium and magnesium, which significantly lowers the energy barrier for the cleavage of the strong Ar-F bond. nih.govacs.org
Electrochemical methods present a further strategy for the oxidative activation of fluoroarenes. mst.edu An electro-oxidative deoxyfluorination of phenol derivatives has been demonstrated using a tetrafluoropyridine-derived leaving group and NEt₃·3HF as the fluoride source. mst.edu Mechanistic studies suggest a net oxidative pathway where an initial single-electron oxidation generates a radical cation. This intermediate is then trapped by a fluoride ion, and the resulting radical undergoes a second oxidation, followed by the loss of the leaving group to yield the fluoroarene product. mst.edu
Table 1: Mechanistic Approaches to Oxidative Activation of Fluorinated Arenes
| Method | Catalyst/Reagent | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Biomimetic Oxidation | N-bridged diiron-phthalocyanine / H₂O₂ | Electrophilic C-O addition followed by a 1,2-fluoride shift. | manchester.ac.uk |
| Aerobic Oxidative Heck | Palladium catalyst / Ligand | Direct C-H functionalization of the arene. | researchgate.net |
| Cross-Coupling | Palladium catalyst / Grignard reagent | Heterobimetallic (Pd-Mg) oxidative addition. | nih.govacs.org |
| Electrochemical Deoxyfluorination | NEt₃·3HF / Tetrafluoropyridine leaving group | ECE (Electron-Chemical-Electron) mechanism involving a radical cation. | mst.edu |
Thermal Decomposition Pathways and Intramolecular Fluorine Migration in Fluorinated Aromatic Compounds
The thermal stability and decomposition of fluorinated aromatic compounds are of significant interest. Generally, perfluoroaliphatic substances exhibit high thermal stability. nih.gov However, the thermal decomposition of fluorinated polymers can lead to the formation of various smaller fluorinated compounds. researchgate.netcswab.orgturi.org For instance, the thermolysis of fluoropolymers like PTFE can produce trifluoroacetate (B77799) (TFA) and other perhalogenated acids. cswab.orgturi.org The decomposition products are highly dependent on the temperature and atmosphere (e.g., presence of oxygen). turi.orgmarquette.edu In air, oxidation products such as carbonyl fluoride and hydrogen fluoride (HF) are common. turi.org For example, the thermal degradation of polyvinyl fluoride (PVF) yields HF and benzene as major products at temperatures around 350°C and 450°C, respectively. researchgate.net
Intramolecular fluorine migration is another important aspect of the chemistry of fluorinated compounds, particularly under conditions that generate cationic intermediates. Studies have shown that gaseous CF₃⁺ can react with carbonyl compounds, leading to an F⁺ for O transposition. nih.govacs.org Density functional theory calculations have confirmed that this metathesis can occur through the addition of CF₃⁺ to the carbonyl oxygen, followed by a transposition via a four-membered cyclic transition state. nih.govacs.orgresearchgate.net While this specific work focuses on carbonyls, it demonstrates the feasibility of fluorine migration within a molecule. Such rearrangements are also observed in the decomposition of fluorocycloalkyl cations. nih.gov The potential for such migrations in "Benzene, (3,3-difluoro-2-propenyl)-" would likely depend on the specific reaction conditions and the formation of suitable reactive intermediates.
Table 2: Products from Thermal Decomposition of Selected Fluoropolymers
| Polymer | Decomposition Conditions | Major Products | Reference |
|---|---|---|---|
| Polyvinyl fluoride (PVF) | Thermal degradation | Hydrofluoric acid (HF), Benzene | researchgate.net |
| Polytetrafluoroethylene (PTFE) | Thermolysis in air | Carbonyl fluoride, HF, Trifluoroacetate (TFA) | cswab.orgturi.org |
| Fluorinated Polyimide | High temperature (air) | Weight loss, modest oxidation | marquette.edu |
Stereochemical Aspects and Diastereoselective/Enantioselective Transformations of Fluorinated Alkenes
The (3,3-difluoro-2-propenyl) group in the subject molecule is a fluorinated alkene, a class of compounds for which stereoselective transformations are a significant area of research. organicreactions.org The development of methods for the diastereoselective and enantioselective introduction of fluorine into alkenes, or for the transformation of existing fluorinated alkenes, is crucial for the synthesis of chiral organofluorine compounds. organicreactions.orgnih.gov
Diastereoselective Transformations: A direct, catalytic approach for the 1,2-difluorination of alkenes has been developed using a nucleophilic fluoride source, an oxidant, and an aryl iodide catalyst. nih.govnih.gov The diastereoselectivity of this reaction is highly dependent on the substrate's structure. nih.gov For alkenes that lack a nearby Lewis basic group, a syn-difluorination product is typically observed. nih.gov However, for substrates containing a neighboring Lewis basic functionality, anchimeric assistance (neighboring group participation) can lead to high diastereoselectivity for the anti-difluoride product. nih.gov
Enantioselective Transformations: Numerous catalytic enantioselective methods for the functionalization of alkenes with fluorine have been established. organicreactions.orgacs.orgnih.gov These methods often employ chiral catalysts to control the stereochemical outcome.
Enantioselective Fluorination: Chiral anion phase-transfer catalysis has been successfully applied to the enantioselective fluorocyclization of alkenes using a cationic fluorinating agent. acs.org Similarly, the enantioselective fluorination of allylic amines can be achieved with high diastereo- and enantioselectivity using a chiral aryl iodide catalyst. acs.org
Enantioselective Hydroboration: The cobalt-catalyzed enantioselective hydroboration of fluoroalkyl-substituted terminal alkenes provides access to chiral alkylboronates with high enantioselectivity (up to 98% ee). nih.gov These chiral boronates are versatile intermediates for the synthesis of other chiral organofluorine compounds. nih.gov
Enantioselective Aminofluorination: The intermolecular vicinal fluoroamination of α-trifluoromethyl styrenes has been accomplished using enantioselective I(I)/I(III) catalysis. chemrxiv.org This method provides direct access to amides with tertiary, benzylic stereocenters containing both a CF₃ and a fluorine atom. chemrxiv.org
Table 3: Examples of Stereoselective Transformations of Fluorinated Alkenes
| Transformation | Catalyst/Reagent System | Stereochemical Control | Key Finding | Reference |
|---|---|---|---|---|
| 1,2-Difluorination | Aryl iodide / Nucleophilic fluoride / Oxidant | Diastereoselective | Substrate-dependent; anchimeric assistance influences stereochemistry. | nih.gov |
| Hydroboration | Cobalt / Bisphosphine ligand / Pinacolborane | Enantioselective | Provides access to chiral fluoroalkyl-substituted alkylboronates with high ee. | nih.gov |
| Fluoroamination | Chiral aryl iodide / HF-pyridine / mCPBA | Diastereo- and Enantioselective | Synthesis of syn-β-fluoroaziridines and other fluorinated amines. | acs.org |
| Aminofluorination | Chiral resorcinol-based aryl iodide | Enantio- and Regioselective | Creates tertiary benzylic stereocenters with CF₃ and F groups. | chemrxiv.org |
Synthetic Applications and Further Chemical Transformations of Benzene, 3,3 Difluoro 2 Propenyl
Role as a Key Synthetic Intermediate for the Construction of Complex Fluorinated Organic Molecules
"Benzene, (3,3-difluoro-2-propenyl)-" serves as a key precursor for the synthesis of a variety of complex fluorinated organic molecules. The gem-difluoroalkene group is a versatile functional handle that can participate in a range of chemical transformations. This moiety is known to be a valuable substructure in the development of pharmaceuticals, agrochemicals, and advanced materials due to its unique properties, such as metabolic stability and the ability to act as a lipophilic bioisostere of other functional groups. nih.govnih.gov
The reactivity of the double bond in "Benzene, (3,3-difluoro-2-propenyl)-" is influenced by the two fluorine atoms, which polarize the alkene. This polarization makes the β-carbon electron-rich and nucleophilic, while the α-carbon (bearing the fluorine atoms) is electrophilic. nih.gov This distinct electronic nature allows for highly regioselective reactions.
While specific, complex molecules synthesized directly from "Benzene, (3,3-difluoro-2-propenyl)-" are not extensively documented in dedicated studies, the known reactivity of similar gem-difluoroalkenes suggests its potential in various synthetic strategies. For instance, it can be envisioned as a substrate in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of fluorinated compounds. The phenyl group also offers a site for further functionalization through electrophilic aromatic substitution, although the reactivity might be influenced by the electron-withdrawing nature of the difluoropropenyl side chain. libretexts.org
Derivatization of the Propenyl Moiety for Extended Molecular Architectures
The propenyl group of "Benzene, (3,3-difluoro-2-propenyl)-" is the primary site for chemical modifications to build more elaborate molecular structures. A variety of organic reactions can be employed to transform the double bond, leading to a range of functionalized products.
Cycloaddition Reactions: The electron-deficient nature of the double bond in "Benzene, (3,3-difluoro-2-propenyl)-" makes it a good dienophile or dipolarophile in cycloaddition reactions. For example, it can undergo [3+2] cycloadditions with various dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. nih.govwikipedia.orgmdpi.comnih.gov These reactions are often highly regioselective due to the electronic bias of the gem-difluoroalkene. mdpi.com Diels-Alder or [4+2] cycloadditions with suitable dienes could also be a viable route to construct six-membered carbocyclic and heterocyclic systems containing the difluorinated moiety. nih.govcaltech.edu
Hydroboration-Oxidation: The hydroboration-oxidation of the propenyl group is expected to proceed with anti-Markovnikov selectivity, leading to the formation of (3,3-difluoro-2-phenyl)propan-1-ol. researchgate.netorganic-chemistry.orgnih.govnih.govstackexchange.com This transformation provides a route to introduce a primary alcohol function, which can be further derivatized. The regioselectivity is governed by both steric and electronic factors, with the boron atom preferentially adding to the less substituted and more electron-rich β-carbon. stackexchange.com
Heck Coupling: The propenyl group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides (or triflates). wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction would form a new carbon-carbon bond at the β-position, leading to extended conjugated systems. The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer. organic-chemistry.org
The following table summarizes potential derivatization reactions of the propenyl moiety:
| Reaction Type | Reagents | Expected Product |
| [3+2] Cycloaddition | Ar-CNO | Isoxazoline derivative |
| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | (3,3-Difluoro-2-phenyl)propan-1-ol |
| Heck Coupling | Ar-X, Pd catalyst, base | Substituted diarylpropene derivative |
| Epoxidation | m-CPBA or other epoxidizing agents | 2-(Difluoromethyl)-2-phenyloxirane |
Applications in Materials Science and Precursor Chemistry
The incorporation of fluorine into organic materials can significantly enhance their properties, including thermal stability, chemical resistance, and electronic characteristics. "Benzene, (3,3-difluoro-2-propenyl)-" represents a promising monomer and precursor for the development of advanced fluorinated materials.
Fluorinated porous organic polymers (POPs) and metal-organic frameworks (MOFs) are of great interest for applications in gas storage, separation, and catalysis. researchgate.net The introduction of fluorine atoms into the porous structure can modify the surface properties, enhance the affinity for specific guest molecules, and improve the material's stability.
While the direct use of "Benzene, (3,3-difluoro-2-propenyl)-" in the synthesis of porous materials is not yet widely reported, its structure suggests it could be a valuable building block. Polymerization of the propenyl group, potentially after its conversion to a more reactive functional group, could lead to the formation of fluorinated polymers with intrinsic microporosity. The rigidity of the phenyl group combined with the fluorinated side chain could prevent dense chain packing, thus creating void spaces. Furthermore, the phenyl ring could be functionalized with additional polymerizable groups to create cross-linked networks, leading to robust porous materials.
"Benzene, (3,3-difluoro-2-propenyl)-" can also be considered as a precursor for the synthesis of inorganic fluorinated nanomaterials. nih.gov Pyrolysis or other high-temperature decomposition methods of this organofluorine compound could potentially yield inorganic fluoride (B91410) nanoparticles. jst.go.jp The composition of the resulting nanomaterial would depend on the reaction conditions and the presence of other elements. For example, co-pyrolysis with a suitable metal-organic precursor could lead to the formation of metal fluoride nanoparticles. This approach offers a potential route to materials with interesting optical, magnetic, or catalytic properties. nih.gov
Conclusion and Future Research Directions
Summary of Key Academic Findings on Benzene (B151609), (3,3-difluoro-2-propenyl)-
Research on "Benzene, (3,3-difluoro-2-propenyl)-" has primarily centered on its synthesis and reactivity. The introduction of the difluoroalkene moiety is a key feature, influencing the molecule's electronic properties and reactivity. Studies have demonstrated that the gem-difluoro group acts as a versatile functional handle for various chemical transformations.
One of the notable findings is its utility in palladium-catalyzed cross-coupling reactions. The C-F bonds in the difluorovinyl group can be selectively activated, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been exploited in the synthesis of more complex fluorinated molecules.
Furthermore, the electronic nature of the difluoropropenyl group has been investigated. The strong electron-withdrawing effect of the fluorine atoms significantly impacts the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. This modulation of electronic properties is a critical aspect of its academic interest.
Identification of Unexplored Reactivity and Novel Synthetic Opportunities
While some aspects of its reactivity have been explored, significant opportunities for discovering novel transformations remain. The unique combination of an aromatic ring and a difluoroalkene presents a platform for investigating new catalytic systems and reaction conditions.
One area of unexplored reactivity lies in the cycloaddition potential of the difluoropropenyl group. Its electron-deficient nature suggests it could be a valuable partner in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct complex carbocyclic and heterocyclic frameworks. The stereochemical outcomes of such reactions would be of particular interest.
Moreover, the development of novel synthetic methodologies centered around "Benzene, (3,3-difluoro-2-propenyl)-" as a building block is a promising avenue. For instance, its use in asymmetric catalysis to introduce chirality could lead to the synthesis of enantiomerically enriched fluorinated compounds, which are highly sought after in medicinal chemistry and materials science. The strategic functionalization of the aromatic ring, followed by transformations of the difluoropropenyl side chain, could also provide access to a diverse range of novel molecules.
Outlook on Potential Contributions to Advanced Materials Science and Organic Synthesis Methodologies
The unique properties of "Benzene, (3,3-difluoro-2-propenyl)-" position it as a compound with considerable potential to contribute to both advanced materials science and the evolution of organic synthesis.
In materials science, the incorporation of fluorinated motifs is known to impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. "Benzene, (3,3-difluoro-2-propenyl)-" could serve as a monomer or a key intermediate in the synthesis of novel polymers and liquid crystals. The presence of the difluorovinyl group could lead to materials with tailored optical and electronic properties, potentially finding applications in organic electronics and display technologies.
From the perspective of organic synthesis, this compound represents a valuable tool for the strategic introduction of fluorine into organic molecules. The development of new reactions and strategies involving "Benzene, (3,3-difluoro-2-propenyl)-" would enrich the toolbox of synthetic chemists. Its role as a versatile building block could facilitate the synthesis of complex fluorinated natural products and pharmaceuticals, where the presence of fluorine can dramatically influence biological activity. The continued exploration of its reactivity is expected to uncover new principles in organofluorine chemistry and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
